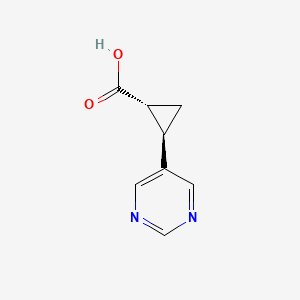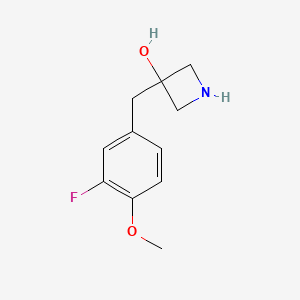
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is part of the azetidin-3-ol family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of high-purity reagents and advanced purification techniques to ensure the desired product quality .
Analyse Chemischer Reaktionen
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
These reactions can lead to the formation of various products, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound has been studied for its potential anticancer properties. For example, it has shown potent activity in human breast cancer cells and demonstrated low toxicity in non-cancerous cells . Additionally, it has been investigated for its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, this compound disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other microtubule-targeting agents, making it a promising candidate for further development as an anticancer therapeutic.
Vergleich Mit ähnlichen Verbindungen
3-(3-Fluoro-4-methoxybenzyl)azetidin-3-ol can be compared to other similar compounds, such as:
3-Fluoroazetidin-2-ones: These compounds also exhibit potent anticancer activity and inhibit tubulin polymerization.
3-(3-Fluorophenyl)azetidin-3-ol hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively target cancer cells while exhibiting low toxicity in non-cancerous cells .
Eigenschaften
Molekularformel |
C11H14FNO2 |
|---|---|
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
3-[(3-fluoro-4-methoxyphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H14FNO2/c1-15-10-3-2-8(4-9(10)12)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3 |
InChI-Schlüssel |
CGKPSHFCIOJQKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2(CNC2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13560666.png)
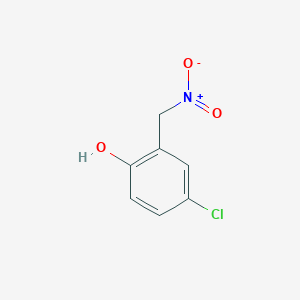

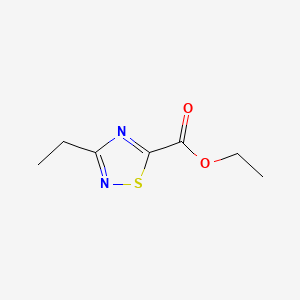

![8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13560685.png)

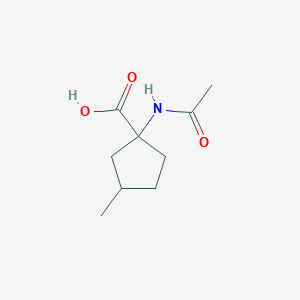
![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
